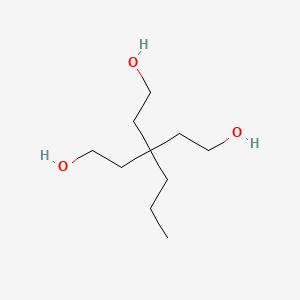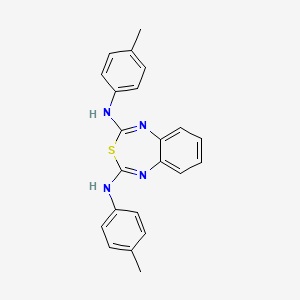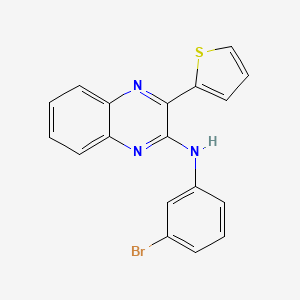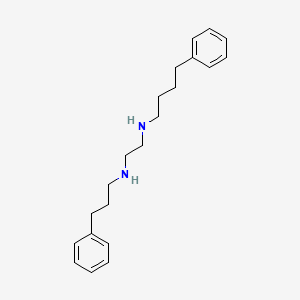![molecular formula C21H14Cl2N4O B14212877 Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- CAS No. 830336-17-9](/img/structure/B14212877.png)
Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a triazole ring, which is further substituted with a 2,6-dichlorophenyl and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Substitution with 2,6-Dichlorophenyl and Phenyl Groups: The triazole ring is then substituted with 2,6-dichlorophenyl and phenyl groups through nucleophilic aromatic substitution reactions.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group by reacting the substituted triazole with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,6-dichlorophenyl group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2,6-dichlorophenyl)benzamide
- N-(2,6-dichlorophenyl)-2-[(2-phenylbutanoyl)amino]benzamide
- 2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide
Uniqueness
Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
830336-17-9 |
|---|---|
Molecular Formula |
C21H14Cl2N4O |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[2-(2,6-dichlorophenyl)-5-phenyltriazol-4-yl]benzamide |
InChI |
InChI=1S/C21H14Cl2N4O/c22-16-12-7-13-17(23)19(16)27-25-18(14-8-3-1-4-9-14)20(26-27)24-21(28)15-10-5-2-6-11-15/h1-13H,(H,24,26,28) |
InChI Key |
PDMRRUUMZMCWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)
![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)

![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)


![6-[6-(Dimethylamino)-5-(pyridin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212846.png)





